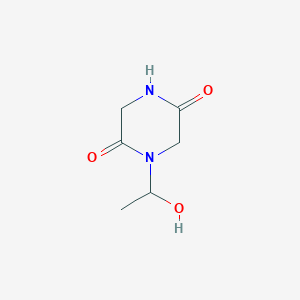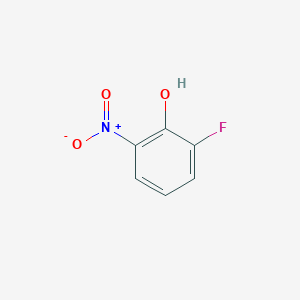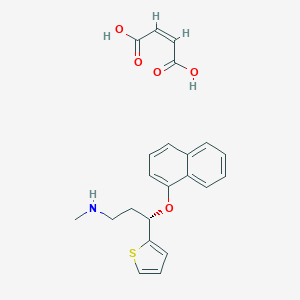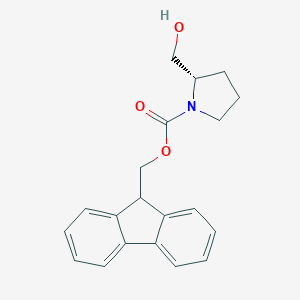
Fmoc-L-脯氨醇
描述
Fmoc-L-Prolinol: , also known as (S)-1-fluorenylmethoxycarbonyl-2-pyrrolidinemethanol, is a derivative of the amino acid proline. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its white or off-white powder appearance and has a molecular formula of C20H21NO3 .
科学研究应用
Chemistry: Fmoc-L-Prolinol is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It helps in the stepwise assembly of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, Fmoc-L-Prolinol is used to synthesize peptide-based hydrogels, which have applications in drug delivery, tissue engineering, and regenerative medicine .
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products. Its ability to form stable hydrogels makes it valuable in the formulation of drug delivery systems .
作用机制
Target of Action
Fmoc-L-Prolinol, also known as Fmoc-Prolinol, is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
Fmoc-L-Prolinol acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-L-Prolinol is peptide synthesis, specifically the process of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain .
Pharmacokinetics
It’s important to note that the fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The result of Fmoc-L-Prolinol’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, Fmoc-L-Prolinol allows for the selective formation of peptide bonds, thereby facilitating the creation of complex peptides .
Action Environment
The action of Fmoc-L-Prolinol is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a crucial factor in the efficacy of Fmoc-L-Prolinol. Additionally, the compound is sensitive to moisture and heat , which means that the storage and handling conditions can significantly impact its stability and effectiveness .
生化分析
Biochemical Properties
Fmoc-L-Prolinol plays a significant role in biochemical reactions, particularly in the formation of peptides . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Mechanism
The Fmoc group in Fmoc-L-Prolinol is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Fmoc-L-Prolinol in laboratory settings. It is known that Fmoc-L-Prolinol is used in peptide synthesis, and its stability and degradation would be critical factors in these processes .
Metabolic Pathways
It is known that Fmoc-L-Prolinol is used in peptide synthesis, which involves a series of enzymatic reactions .
Transport and Distribution
Given its role in peptide synthesis, it is likely that it interacts with various cellular components .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is found in the areas of the cell where peptide synthesis occurs .
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-L-Prolinol can be synthesized by reacting L-prolinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane . Another method involves the reaction of L-prolinol with N-dimethylaminomethylpyrrolidone in the presence of N-methylpyrrolidone, followed by removal of the protecting group using acid or base .
Industrial Production Methods: Industrial production of Fmoc-L-Prolinol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality for commercial use .
化学反应分析
Types of Reactions: Fmoc-L-Prolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted prolinol derivatives
相似化合物的比较
Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Valine: Used similarly in peptide synthesis for protecting the amino group.
Fmoc-L-Leucine: Another Fmoc-protected amino acid with similar applications.
Uniqueness: Fmoc-L-Prolinol is unique due to its hydroxyl group, which provides additional functionalization options compared to other Fmoc-protected amino acids. This hydroxyl group allows for further chemical modifications, making Fmoc-L-Prolinol a versatile compound in synthetic chemistry .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350932 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148625-77-8 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)

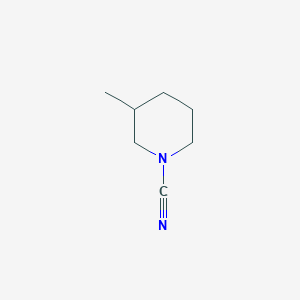
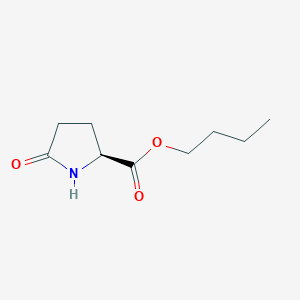
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
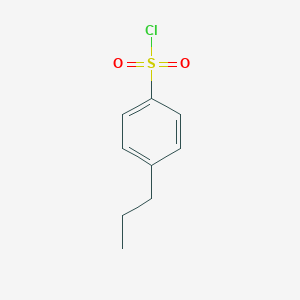
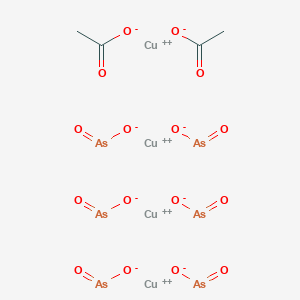
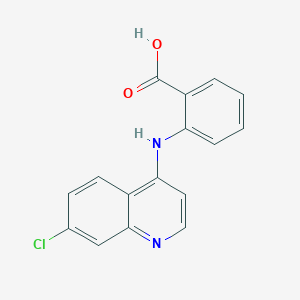
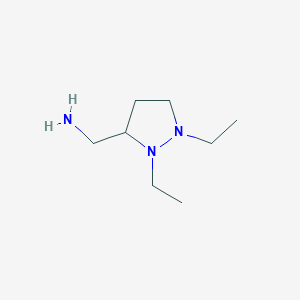
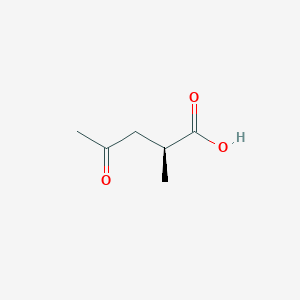
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
